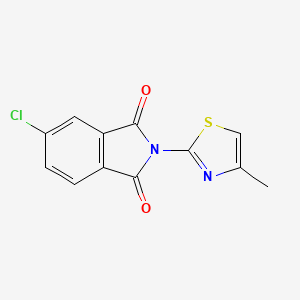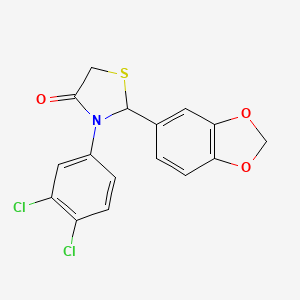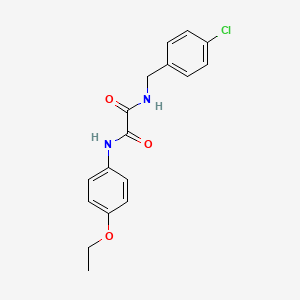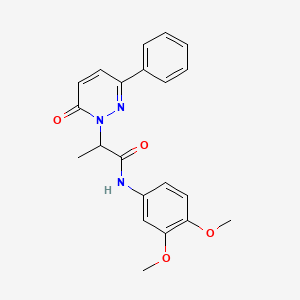
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Duncia et al. and has since been used in a variety of studies to explore its mechanism of action and potential applications.
Wirkmechanismus
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione acts as a competitive inhibitor of JAK tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and downstream cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of a variety of cancer cell lines, including breast cancer, leukemia, and melanoma. In vivo studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is its specificity for JAK tyrosine kinases, which allows for the selective inhibition of cytokine signaling pathways. However, 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in vivo can be challenging due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, there is ongoing research on the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in exploring the potential applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in other fields, such as neurobiology and inflammation.
Synthesemethoden
The synthesis of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride to form 4-methyl-2-(1,3-dioxoisoindolin-2-yl)thiazole. This intermediate is then reacted with thionyl chloride and sodium azide to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isocyanate. Finally, the isocyanate is reacted with 2-hydroxy-1,3-dimethylimidazolidine to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to explore its potential applications in a variety of fields. One of the most common applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is in the study of signal transduction pathways. It has been shown to inhibit the activity of the Janus kinase (JAK) family of tyrosine kinases, which are involved in a variety of cellular processes, including cytokine signaling, immune response, and cell growth and differentiation.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c1-6-5-18-12(14-6)15-10(16)8-3-2-7(13)4-9(8)11(15)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHGOWSSXLLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)
![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)

![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)
![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5236492.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine](/img/structure/B5236497.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5236503.png)